Spermidine
Overview
Description
Spermidine is a polyamine compound found in ribosomes and living tissues, playing various metabolic functions within organisms . It was originally isolated from semen . Spermidine is an aliphatic polyamine, and its formation is catalyzed by spermidine synthase (SPDS) from putrescine . It is a precursor to other polyamines, such as spermine and its structural isomer thermospermine .
Synthesis Analysis
Spermidine is synthesized from putrescine . A novel efficient whole-cell biocatalytic method for spermidine biosynthesis was designed and constructed by co-expressing homoserine dehydrogenase (HSD), carboxyspermidine dehydrogenase (CASDH), and carboxyspermidine decarboxylase (CASDC) .Molecular Structure Analysis
The molecular structure of spermidine has been analyzed in several studies . The structure of spermidine synthase, the enzyme responsible for the synthesis of spermidine, has been compared with its homologs revealing a conformational change in the α6 helix linked to the gate-keeping loop .Chemical Reactions Analysis
Spermidine plays a crucial role in various biological processes. It regulates biological processes, such as Ca2+ influx by glutamatergic N-methyl-D-aspartate receptor (NMDA receptor), which has been associated with nitric oxide synthase (NOS) and cGMP/PKG pathway activation and a decrease of Na+, K±ATPase activity in cerebral cortex synaptosomes .Physical And Chemical Properties Analysis
Spermidine is a colorless liquid with an ichthyol, ammoniacal odor . It has a chemical formula of C7H19N3 and a molar mass of 145.250 g·mol−1 . It has a density of 925 mg mL−1 and a melting point of 22 to 25 °C .Scientific Research Applications
Antioxidative and Anti-inflammatory Effects
Spermidine has been found to protect against oxidative stress and inflammation. In studies using macrophages and zebrafish, spermidine significantly inhibited the production of pro-inflammatory mediators and cytokines, and reduced lipopolysaccharide-induced intracellular accumulation of reactive oxygen species. This suggests its potential as a therapeutic intervention for inflammatory and oxidative disorders (Jeong et al., 2017).
Longevity and Autophagy Induction
Spermidine has been shown to prolong the lifespan of various model organisms, including yeast, nematodes, and flies, and to reduce age-related oxidative protein damage in mice. This is primarily due to its role in inducing autophagy, a process that mediates cytoprotection against various noxious agents and can contribute to longevity (Madeo et al., 2010).
Cardiovascular Health
Spermidine has been found to reduce lipid accumulation and necrotic core formation in atherosclerotic plaques, suggesting its beneficial role in preventing vascular disease. This effect is achieved through stimulation of cholesterol efflux and is driven by autophagy in vascular smooth muscle cells (Michiels et al., 2016).
Neuroprotective and Cognitive Benefits
In a study involving older adults at risk for dementia, spermidine supplementation was associated with enhanced memory performance. This suggests its potential utility in preventing memory loss and cognitive decline associated with aging (Wirth et al., 2018).
Lung Health
Spermidine has been shown to attenuate lung fibrosis by inducing autophagy and inhibiting cell death pathways in mice. This indicates its potential as a therapeutic agent for idiopathic pulmonary fibrosis treatment (Baek et al., 2020).
Dietary and Nutritional Significance
Spermidine's levels decline with aging, and increasing its intake through diet has been associated with reduced mortality and improved health span. This highlights the importance of dietary sources of spermidine in human health and longevity (Madeo et al., 2018).
Safety And Hazards
Spermidine has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Spermidine has immense potential in antiaging and reducing age-related neurological, cardiovascular diseases, and increasing lifespan . It exerts its action primarily by enhancing autophagy and additionally by anti-oxidant, anti-inflammatory, improving proteostasis, reducing telomere attrition, etc . Chemically modified derivatives of spermidine hold great potential for prognostic, diagnostic, and therapeutic applications against various malignancies .
properties
IUPAC Name |
N'-(3-aminopropyl)butane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHGHQPFGPMSJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036645 | |
Record name | N-(3-Aminopropyl)-4-aminobutylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4036645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Spermidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Spermidine | |
CAS RN |
124-20-9 | |
Record name | Spermidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spermidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spermidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03566 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,4-Butanediamine, N1-(3-aminopropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(3-Aminopropyl)-4-aminobutylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4036645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-azaoctamethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPERMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U87FK77H25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Spermidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Spermidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03566 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Spermidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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